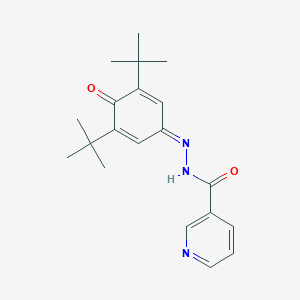
BQNH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BQNH is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a carboxamide group, with a bulky 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BQNH typically involves the following steps:
Formation of the 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety: This can be achieved by reacting 3,5-ditert-butylphenol with an appropriate oxidizing agent to form the corresponding quinone.
Condensation with pyridine-3-carboxamide: The quinone is then reacted with pyridine-3-carboxamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
BQNH can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation products: More oxidized quinone derivatives.
Reduction products: Hydroquinone derivatives.
Substitution products: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
BQNH has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of BQNH involves its interaction with molecular targets through various pathways:
Molecular targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways involved: It may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.
類似化合物との比較
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzylidene derivatives: Similar in structure but with different functional groups.
Pyridine-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
BQNH stands out due to its unique combination of steric hindrance from the tert-butyl groups and the reactivity of the pyridine and carboxamide moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
371944-40-0 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(3,5-ditert-butyl-4-hydroxyphenyl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-19(2,3)15-10-14(11-16(17(15)24)20(4,5)6)22-23-18(25)13-8-7-9-21-12-13/h7-12,24H,1-6H3 |
InChIキー |
MCYFPBQWTYELOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CN=CC=C2 |
異性体SMILES |
CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C |
同義語 |
3-Pyridinecarboxylic acid, 2-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]hydrazide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















